(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core bridging two aromatic rings. The 4-tert-butylphenyl group (Ring B) and 2-methoxyphenyl group (Ring A) confer distinct steric and electronic properties to the molecule.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-20(2,3)16-12-9-15(10-13-16)11-14-18(21)17-7-5-6-8-19(17)22-4/h5-14H,1-4H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRKVTFUPSHWAE-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by a propene backbone with aromatic substitutions. Its structure includes a 4-tert-butylphenyl group and a 2-methoxyphenyl group, which are significant for its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The compound belongs to the chalcone class, which are known for their diverse biological activities. The presence of the tert-butyl and methoxy groups contributes to its lipophilicity and potential interactions with various biological targets.
Antioxidant Activity
Chalcones are known for their antioxidant properties. The compound's ability to scavenge free radicals may be attributed to the electron-withdrawing nature of its carbonyl group, which enhances its reactivity towards reactive oxygen species (ROS). Studies indicate that similar structures can exhibit significant antioxidant activity, thereby reducing oxidative stress in cells.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacteria and fungi. The effectiveness of this compound can vary based on concentration and structural modifications. For instance, compounds with similar structural features have shown minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or microbial growth.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression in cancer cells, leading to apoptosis .
- Free Radical Scavenging : The ability to neutralize free radicals contributes to its protective effects against oxidative damage.
Study on Antibacterial Activity
In a study evaluating the antibacterial properties of various chalcones, this compound was found effective against Staphylococcus aureus and Escherichia coli. The study utilized the agar disc-diffusion method to assess the inhibition zones, demonstrating significant antibacterial activity comparable to standard antibiotics .
Research on Anticancer Properties
Another investigation focused on the antiproliferative effects of chalcone derivatives, including our compound of interest. Results indicated that it inhibited the growth of melanoma cells through modulation of cell cycle phases and induction of apoptosis. The study highlighted structure-activity relationships that suggest modifications could enhance efficacy against specific cancer types .
Comparative Analysis with Similar Compounds
A comparison was made between this compound and other chalcones:
| Compound Name | Structure Features | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | tert-butyl & methoxy groups | High | Effective against S. aureus, E. coli |
| 3-(4-Methylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one | Methyl & methoxy groups | Moderate | Limited activity |
| 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one | Chlorine substituent | High | Effective against multiple strains |
Scientific Research Applications
Research has indicated that (2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one exhibits various biological activities:
- Antioxidant Properties : The compound has been shown to scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Anticancer Activity : Studies suggest that this chalcone derivative can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : It has demonstrated the ability to reduce inflammation markers, making it a candidate for developing anti-inflammatory agents.
Medicinal Chemistry
The compound's unique structural features allow it to serve as a lead compound in medicinal chemistry. Ongoing research focuses on:
- Developing derivatives with enhanced biological activity.
- Exploring its potential as a therapeutic agent in treating diseases such as cancer and chronic inflammatory conditions.
Material Science
Due to its chemical properties, this compound is also being investigated for applications in:
- Polymer Development : Its reactivity allows it to be used in synthesizing new polymeric materials with specific properties.
- Dyes and Pigments : The compound's vibrant color characteristics make it suitable for use in dyes and pigments.
Case Studies
Several case studies have explored the applications of this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that this chalcone derivative inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
Research conducted by Phytotherapy Research reported that the compound significantly reduced pro-inflammatory cytokines in animal models of arthritis, indicating its potential therapeutic role in inflammatory diseases.
Comparison with Similar Compounds
Antitubercular Activity:
- LabMol-85 and LabMol-91 (both containing 4-tert-butylphenyl) exhibited antitubercular activity against M.
- In contrast, non-piperazine chalcones with electron-withdrawing groups (e.g., bromine, fluorine) demonstrated lower IC50 values in SARS-CoV-2 inhibition studies. For example, compound 2j (4-bromo, 4-fluorophenyl) had IC50 = 4.7 μM, whereas methoxy-substituted analogs (e.g., 2p, IC50 = 70.79 μM) were less potent . This highlights that electron-donating groups like tert-butyl or methoxy may reduce inhibitory potency in viral targets compared to halogens .
Antifungal Activity:
- Chalcones with 4-aminophenyl or halogenated rings (e.g., compound 5 in ) showed MIC = 0.07 µg/mL against T. rubrum.
Crystallographic and Molecular Interactions
- Chalcones with halogenated thiophene rings () exhibited distinct packing modes due to Cl/Br substituents, while the target compound’s tert-butyl group may promote hydrophobic interactions in crystal lattices or protein binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
